molecular formula C7H9N3O3 B13468379 Methyl 2-amino-4-methoxypyrimidine-5-carboxylate

Methyl 2-amino-4-methoxypyrimidine-5-carboxylate

Cat. No.: B13468379
M. Wt: 183.16 g/mol
InChI Key: UFTHHGMNOOJODQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxypyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methoxypyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methoxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

Methyl 2-amino-4-methoxypyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.

    Biology: Used in the study of enzyme inhibitors and receptor antagonists.

    Industry: Employed in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
  • 2-Amino-4-chloro-6-methoxypyrimidine

Uniqueness

Methyl 2-amino-4-methoxypyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at position 4 and carboxylate group at position 5 make it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-amino-4-methoxypyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-12-5-4(6(11)13-2)3-9-7(8)10-5/h3H,1-2H3,(H2,8,9,10)

InChI Key

UFTHHGMNOOJODQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C(=O)OC)N

Origin of Product

United States

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